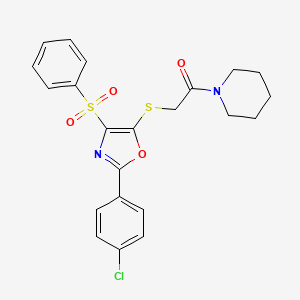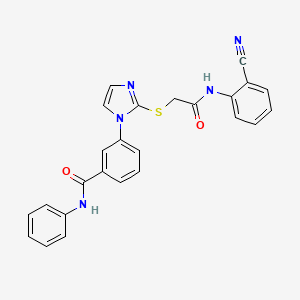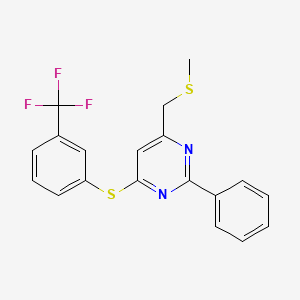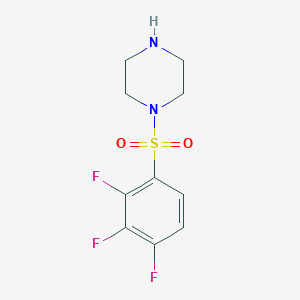
2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" is a synthetic molecule that appears to be designed for potential pharmacological applications. Although the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and studied for their anti-inflammatory properties. For instance, a related compound, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, and its derivatives have been created and evaluated for anti-inflammatory activity, showing promising results without the presence of a carboxyl group, which is known to reduce gastric irritation .
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which were purified using flash chromatography and characterized by spectral and elemental analysis . This suggests that the synthesis of the compound would likely involve similar techniques, ensuring purity and proper characterization of the final product.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined through crystallography. For example, an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone has been studied, revealing dihedral angles between the benzene ring and the piperidine rings, as well as the formation of intermolecular hydrogen bonds in the crystal structure . These structural details are crucial for understanding the molecular interactions and potential bioactivity of the compound.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the exact compound , the synthesis and characterization of similar compounds suggest that it may undergo reactions typical for its functional groups. For example, the sulfanyl and ketone groups may participate in various chemical reactions that could be exploited in further derivatization or in interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, one can infer that the compound would exhibit properties consistent with its molecular structure, such as solubility, melting point, and stability, which would be influenced by its functional groups and overall molecular geometry . These properties are essential for determining the compound's suitability for further development as a pharmacological agent.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis has been employed for producing compounds with a structure related to the chemical . These compounds have been shown to exhibit antibacterial activity, indicating potential applications in combating bacterial infections (Merugu et al., 2010).
Synthesis and Anti-inflammatory Activity
Some derivatives of the chemical have been synthesized and evaluated for their anti-inflammatory activity. The study found that specific derivatives exhibit remarkable anti-inflammatory effects, which could have implications for the treatment of inflammatory conditions (Karande & Rathi, 2017).
Antitumor Activity Evaluation
Derivatives of this chemical have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells. Certain compounds were identified as promising antiproliferative agents, suggesting a potential role in cancer treatment (Yurttaş et al., 2014).
Antimicrobial Activity
Various synthesized derivatives of the chemical have been evaluated for their antimicrobial activity. This research highlights the potential use of these compounds in combating various bacterial infections (Khalid et al., 2016).
Wound-Healing Potential
Studies have been conducted on derivatives of this chemical for their in vivo wound-healing potential. The findings suggest significant wound healing, indicating a potential application in medical treatments for wounds (Vinaya et al., 2009).
Propiedades
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c23-17-11-9-16(10-12-17)20-24-21(31(27,28)18-7-3-1-4-8-18)22(29-20)30-15-19(26)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQSPCMMBXIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)




![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)

